Lipophilicity (XLogP3‑AA): Dual Halogenation Increases LogP by +0.1 to +0.85 Units Versus Mono‑Halogenated Analogs
The dual‑halogenated compound exhibits an XLogP3‑AA of 2.2 [REFS‑1]. This is higher than the mono‑brominated analog 6‑bromo‑1H‑indazole‑3‑carboxylic acid (XLogP3‑AA = 2.1) [REFS‑2] and substantially higher than the mono‑fluorinated analog 7‑fluoro‑1H‑indazole‑3‑carboxylic acid (LogP = 1.35) [REFS‑3]. The increased lipophilicity reflects the combined hydrophobic contribution of bromine and fluorine and may influence membrane permeability and protein‑binding characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3‑AA) |
| Comparator Or Baseline | 6‑bromo‑1H‑indazole‑3‑carboxylic acid: 2.1 (XLogP3‑AA); 7‑fluoro‑1H‑indazole‑3‑carboxylic acid: 1.35 (LogP) |
| Quantified Difference | +0.1 versus mono‑bromo analog; +0.85 versus mono‑fluoro analog |
| Conditions | Computed values from PubChem (XLogP3‑AA) and Chemsrc (LogP) |
Why This Matters
LogP differences of >0.5 units can significantly impact ligand efficiency and off‑target pharmacology in kinase inhibitor optimization.
- [1] PubChem. 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid. Compound Summary, CID 118990026. Retrieved April 23, 2026. View Source
- [2] PubChem. 6-Bromo-1H-indazole-3-carboxylic acid. Compound Summary, CID 24728028. Retrieved April 23, 2026. View Source
- [3] Chemsrc. 7-Fluoro-1H-indazole-3-carboxylic acid. LogP: 1.35. Retrieved April 23, 2026. View Source
